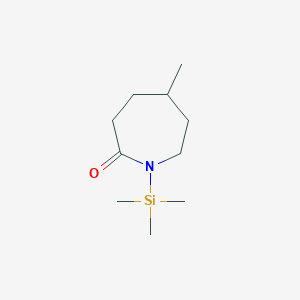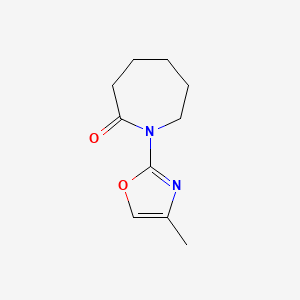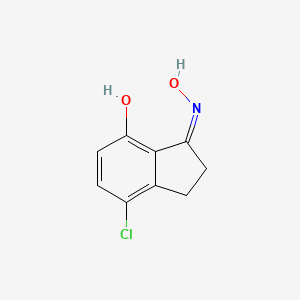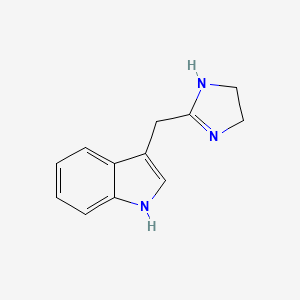
1H-Indole, 3-(2-imidazolin-2-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole is a heterocyclic compound that features both an indole and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with an imidazole precursor under specific conditions that promote the formation of the desired heterocyclic structure. For example, the reaction might be catalyzed by a transition metal catalyst such as nickel or palladium, and carried out in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce a dihydro-indole derivative.
Wissenschaftliche Forschungsanwendungen
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-dihydro-1h-imidazole: Shares the imidazole ring but lacks the indole moiety.
1h-indole: Contains the indole ring but lacks the imidazole component.
2-methyl-1h-indole: Similar structure but with a methyl group instead of the imidazole ring.
Uniqueness
What sets 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole apart is the combination of both the indole and imidazole rings in a single molecule
Eigenschaften
CAS-Nummer |
19853-01-1 |
|---|---|
Molekularformel |
C12H13N3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-indole |
InChI |
InChI=1S/C12H13N3/c1-2-4-11-10(3-1)9(8-15-11)7-12-13-5-6-14-12/h1-4,8,15H,5-7H2,(H,13,14) |
InChI-Schlüssel |
HGNMPVZIINPXDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


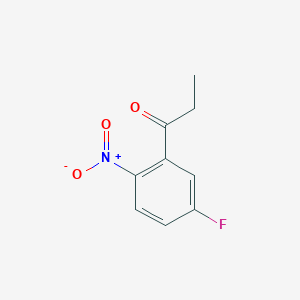

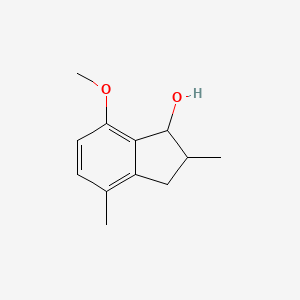

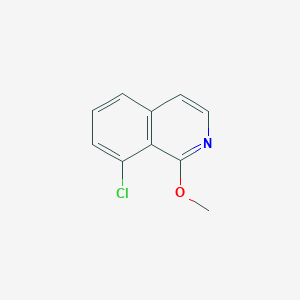
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)

![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)

